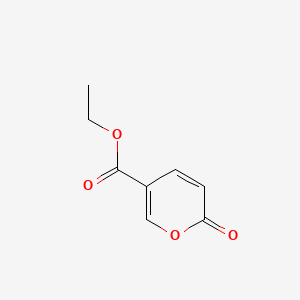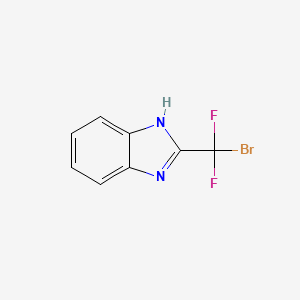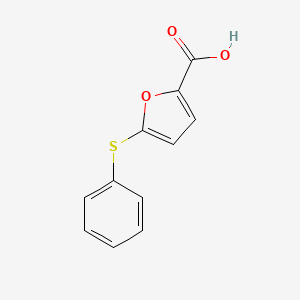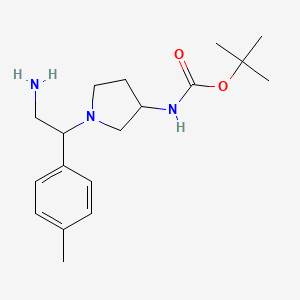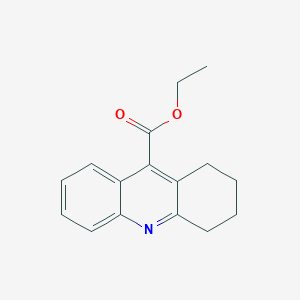![molecular formula C9H8N2O2 B15053736 2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B15053736.png)
2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. This particular compound has a hydroxymethyl group and a carbaldehyde group attached to the benzimidazole core, making it a versatile intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde can be achieved through several methods. One common approach involves the condensation reaction of an aromatic aldehyde with benzil and ammonium acetate in the presence of a catalyst. For instance, a copper-catalyzed multicomponent reaction can be employed to synthesize trisubstituted imidazoles, including our target compound . Another method utilizes lactic acid as a promoter for the synthesis of trisubstituted imidazoles at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides to introduce different functional groups onto the benzimidazole ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols
Wissenschaftliche Forschungsanwendungen
2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Wirkmechanismus
The mechanism of action of 2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism . The interaction with these enzymes can lead to the modulation of various biological processes, making it a valuable tool in biomedical research.
Vergleich Mit ähnlichen Verbindungen
2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde can be compared with other similar compounds, such as imidazole-2-carboxaldehyde and 4-imidazolecarboxaldehyde . These compounds share a similar imidazole core but differ in the functional groups attached to the ring. The presence of the hydroxymethyl and carbaldehyde groups in this compound imparts unique chemical properties and reactivity, making it distinct from its analogs.
List of Similar Compounds
- Imidazole-2-carboxaldehyde
- 4-Imidazolecarboxaldehyde
- 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde
Eigenschaften
Molekularformel |
C9H8N2O2 |
|---|---|
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-3H-benzimidazole-5-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2/c12-4-6-1-2-7-8(3-6)11-9(5-13)10-7/h1-4,13H,5H2,(H,10,11) |
InChI-Schlüssel |
AYLLGDTXYDIBQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C=O)NC(=N2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


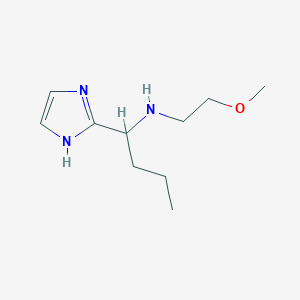
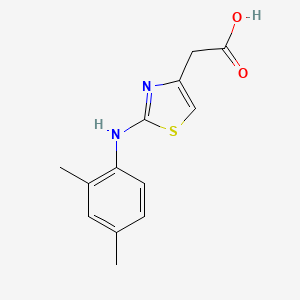
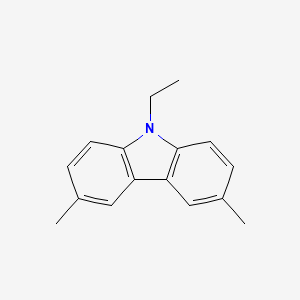
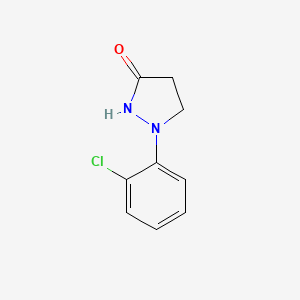
![2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole](/img/structure/B15053684.png)
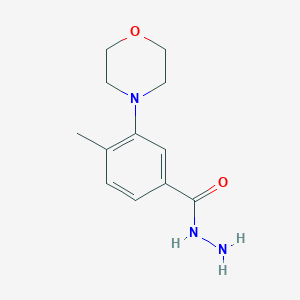
![tert-Butyl 3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15053700.png)
![3-(o-Tolyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B15053703.png)

